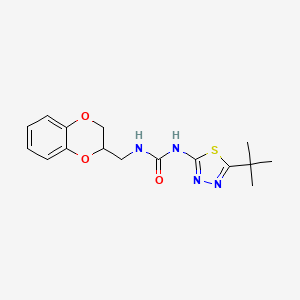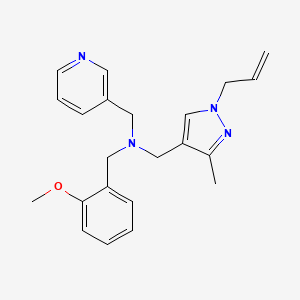![molecular formula C16H18FN5 B5906598 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine](/img/structure/B5906598.png)
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group and an imidazole ring
Preparation Methods
The synthesis of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization . The imidazole ring can be synthesized through various methods, including the reaction of glyoxal with ammonia . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole and imidazole rings.
Substitution: The fluorophenyl group can undergo substitution reactions, often using reagents like halogens or organometallic compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the pyrazole and imidazole rings contribute to its overall stability and reactivity . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include other fluorinated pyrazoles and imidazole derivatives. For example:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also features a fluorophenyl group and a pyrazole ring but differs in its additional substituents.
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: This compound shares the imidazole and fluorophenyl components but lacks the pyrazole ring.
The uniqueness of 1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(1-methylimidazol-2-yl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5/c1-21(11-15-18-7-8-22(15)2)10-13-9-19-20-16(13)12-3-5-14(17)6-4-12/h3-9H,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOXLQVTHOPGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CN(C)CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(2-pyridin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5906533.png)
![(2S,3R)-2-{[(2,6-dimethylquinolin-3-yl)carbonyl]amino}-3-hydroxybutanoic acid](/img/structure/B5906540.png)
![N-[4-({(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)phenyl]acetamide](/img/structure/B5906546.png)
![1-(2-amino-2-oxoethyl)-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]piperidine-3-carboxamide](/img/structure/B5906557.png)
![N-cyclopentyl-N'-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]succinamide](/img/structure/B5906562.png)
![N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]prop-2-yn-1-amine](/img/structure/B5906564.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906580.png)

![2-(2-{[benzyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B5906601.png)
![1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(tetrahydrofuran-2-ylcarbonyl)piperazine](/img/structure/B5906603.png)
![N-{1-[4-(2-morpholin-4-yl-2-oxoethoxy)benzyl]piperidin-4-yl}acetamide](/img/structure/B5906605.png)
![({[1-(4-methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)acetic acid](/img/structure/B5906614.png)
